molecular formula C17H27N3O2 B7584011 4,6-Dimethyl-2-[4-(oxan-2-ylmethoxy)piperidin-1-yl]pyrimidine

4,6-Dimethyl-2-[4-(oxan-2-ylmethoxy)piperidin-1-yl]pyrimidine

Katalognummer: B7584011
Molekulargewicht: 305.4 g/mol
InChI-Schlüssel: LLMOHESPQFWXII-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4,6-Dimethyl-2-[4-(oxan-2-ylmethoxy)piperidin-1-yl]pyrimidine, also known as AZD8186, is a small molecule inhibitor of the phosphatidylinositol 3-kinase (PI3K) enzyme. PI3K is an important signaling protein that plays a crucial role in cell growth, proliferation, and survival. The dysregulation of PI3K signaling is implicated in various diseases, including cancer, diabetes, and autoimmune disorders. AZD8186 has shown promising results in preclinical studies as a potential therapeutic agent for the treatment of cancer.

Wirkmechanismus

4,6-Dimethyl-2-[4-(oxan-2-ylmethoxy)piperidin-1-yl]pyrimidine selectively inhibits the delta isoform of PI3K, which is predominantly expressed in hematopoietic cells and is implicated in the pathogenesis of various hematological malignancies. By inhibiting PI3K-delta, this compound blocks the downstream signaling pathway that leads to the activation of AKT, a protein that promotes cell survival and proliferation. This ultimately results in the induction of apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects
In addition to its anti-tumor effects, this compound has been shown to have other biochemical and physiological effects. For example, this compound can inhibit the production of inflammatory cytokines by immune cells, which may have implications for the treatment of autoimmune disorders. This compound has also been shown to enhance the efficacy of other cancer therapies, such as immune checkpoint inhibitors and chemotherapy.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of using 4,6-Dimethyl-2-[4-(oxan-2-ylmethoxy)piperidin-1-yl]pyrimidine in lab experiments is its selectivity for PI3K-delta, which minimizes off-target effects. Another advantage is its potency, as this compound has been shown to have nanomolar activity against PI3K-delta. One limitation of using this compound is its poor solubility, which can make it difficult to administer in vivo. Another limitation is the potential for resistance to develop, as has been observed with other PI3K inhibitors.

Zukünftige Richtungen

There are several potential future directions for the development of 4,6-Dimethyl-2-[4-(oxan-2-ylmethoxy)piperidin-1-yl]pyrimidine. One direction is the investigation of its efficacy in combination with other cancer therapies, such as immune checkpoint inhibitors and chemotherapy. Another direction is the exploration of its potential for the treatment of autoimmune disorders, such as rheumatoid arthritis and multiple sclerosis. Additionally, the development of more potent and soluble analogs of this compound may improve its therapeutic potential. Finally, the identification of biomarkers that predict response to this compound may enable more personalized treatment approaches.

Synthesemethoden

The synthesis of 4,6-Dimethyl-2-[4-(oxan-2-ylmethoxy)piperidin-1-yl]pyrimidine involves a multi-step process that starts with the reaction of 4,6-dimethyl-2-nitropyrimidine with 2-bromo-1-(oxan-2-ylmethoxy)piperidine. The resulting intermediate is then subjected to a series of reactions, including reduction, deprotection, and cyclization, to yield the final product. The synthesis of this compound has been described in detail in a patent application filed by AstraZeneca, the company that developed the molecule.

Wissenschaftliche Forschungsanwendungen

4,6-Dimethyl-2-[4-(oxan-2-ylmethoxy)piperidin-1-yl]pyrimidine has been extensively studied in preclinical models of cancer. In vitro studies have shown that this compound inhibits the growth and survival of cancer cells that harbor mutations in the PI3K pathway. In vivo studies have demonstrated that this compound can suppress the growth of tumors in mouse models of breast, lung, and colon cancer. These findings suggest that this compound has potential as a therapeutic agent for the treatment of cancer.

Eigenschaften

IUPAC Name

4,6-dimethyl-2-[4-(oxan-2-ylmethoxy)piperidin-1-yl]pyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27N3O2/c1-13-11-14(2)19-17(18-13)20-8-6-15(7-9-20)22-12-16-5-3-4-10-21-16/h11,15-16H,3-10,12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLMOHESPQFWXII-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N2CCC(CC2)OCC3CCCCO3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.